The Multifaceted Biological Activities of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide Derivatives: A Technical Guide
The Multifaceted Biological Activities of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide Derivatives: A Technical Guide
The 1-(piperidine-4-carbonyl)piperidine-4-carboxamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile framework for the development of a diverse array of biologically active compounds. The inherent structural features of this bicyclic piperidine core, including two basic nitrogen atoms and the capacity to present various substituents in distinct three-dimensional orientations, have enabled the generation of potent and selective modulators of numerous biological targets. This in-depth technical guide provides a comprehensive overview of the significant biological activities exhibited by this class of derivatives, with a focus on their mechanisms of action, quantitative structure-activity relationships, and the experimental methodologies employed for their evaluation.
Introduction to a Versatile Pharmacophore
The piperidine ring is a fundamental heterocyclic motif found in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in various non-covalent interactions make it an attractive building block in drug design. The fusion of two such rings through a central carbonyl and a carboxamide linkage, as seen in the 1-(piperidine-4-carbonyl)piperidine-4-carboxamide core, creates a more rigid and defined three-dimensional structure. This pre-organization can lead to enhanced binding affinity and selectivity for specific biological targets. The exploration of this chemical space has yielded derivatives with promising therapeutic potential across several disease areas, including oncology, infectious diseases, and neurology.
Enzyme Inhibition: A Key Modality of Action
A significant area of investigation for 1-(piperidine-4-carbonyl)piperidine-4-carboxamide derivatives has been their role as enzyme inhibitors. By targeting the active sites or allosteric pockets of key enzymes, these compounds can modulate critical cellular pathways implicated in disease pathogenesis.
Carbonic Anhydrase Inhibition
Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, particularly hCA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[3]
A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives have been designed and synthesized as potent hCA inhibitors.[4][5] The primary mechanism of action involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site. The piperidine-4-carboxamide scaffold serves as a "tail" that can be modified to achieve isoform selectivity by interacting with residues in the hydrophilic and hydrophobic regions of the active site.[3][4]
Table 1: Inhibitory Activity of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives against Human Carbonic Anhydrase Isoforms. [3][4]
| Compound | Substituent on Carboxamide | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 5 | 3-Methoxyphenyl | 38.6 | 5.8 | 15.3 | 25.4 |
| 6 | 4-Methoxyphenyl | 7.9 | 3.7 | 0.9 | 10.2 |
| 7 | 2-Methylphenyl | 11.8 | 11.8 | 5.4 | 21.7 |
| 9 | 4-Fluorophenyl | 8.9 | 5.6 | 2.1 | 15.8 |
| 10 | 4-Chlorophenyl | 9.7 | 4.4 | 1.8 | 12.3 |
| 16 | 4-Methylbenzyl | - | 3.8 | 0.8 | - |
| 20 | 4-Chlorobenzyl | - | 3.8 | 0.9 | - |
-
Enzyme and Substrate Preparation: Recombinant human CA isoforms are purified. A stock solution of the substrate, 4-nitrophenyl acetate (NPA), is prepared in anhydrous acetonitrile.
-
Assay Buffer: A Tris-HCl buffer (pH 7.4) is used for the assay.
-
Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains the assay buffer, the specific CA isoform, and the inhibitor at various concentrations. The reaction is initiated by the addition of the NPA substrate.
-
Data Acquisition: The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at 400 nm over time.
-
Data Analysis: The initial reaction rates are calculated. The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Caption: Workflow for determining carbonic anhydrase inhibition constants.
Calpain Inhibition
Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, including signal transduction, cell proliferation, and apoptosis. Overactivation of calpains has been implicated in neurodegenerative diseases and ischemic injury. Piperidine carboxamide derivatives have been developed as calpain inhibitors.[6] For instance, keto amides derived from piperidine carboxamides have shown potent and selective inhibition of µ-calpain over the related cysteine protease cathepsin B.[6]
Receptor Modulation: Interfacing with Cellular Signaling
Derivatives of 1-(piperidine-4-carbonyl)piperidine-4-carboxamide have demonstrated significant activity as modulators of various cell surface receptors, highlighting their potential in treating a range of pathologies, from infectious diseases to neurological disorders.
CCR5 Antagonism and Anti-HIV Activity
The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of human immunodeficiency virus type 1 (HIV-1) into host cells. Blocking this interaction is a validated therapeutic strategy for HIV-1 infection. Several piperidine-4-carboxamide derivatives have been designed and synthesized as potent CCR5 antagonists.[7][8] These compounds act as non-competitive inhibitors, binding to a transmembrane allosteric site on the CCR5 receptor, which induces a conformational change that prevents the binding of the viral envelope glycoprotein gp120.
Based on a "Y-shape" pharmacophore model, novel piperidine-4-carboxamide derivatives have been developed with potent inhibitory activity against CCR5, comparable to the approved drug maraviroc.[7] For example, compounds 16g and 16i from one study exhibited IC₅₀ values of 25.73 nM and 25.53 nM, respectively, in a calcium mobilization assay.[7] These compounds also displayed antiviral activity in an HIV-1 single-cycle assay with IC₅₀ values of 73.01 nM and 94.10 nM, respectively.[7]
Caption: Mechanism of CCR5 antagonism by piperidine-4-carboxamide derivatives.
NMDA Receptor Antagonism
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity and neuronal function. However, their overactivation can lead to excitotoxicity and neuronal cell death, a process implicated in various neurological disorders. Certain piperidine derivatives have been identified as highly effective and selective antagonists of the NMDA receptor, with some showing selectivity for the NR2B subtype.[9] This suggests their potential therapeutic application in conditions characterized by excessive NMDA receptor activation.
Opioid Receptor Modulation
The 4-piperidinecarboxamide scaffold is also recognized for its ability to modulate opioid receptors (mu, delta, and kappa).[10] Derivatives have been developed as both agonists and antagonists for these receptor subtypes, indicating their potential for the treatment of pain and addiction.[10]
TRPV1 Antagonism
The Transient Receptor Potential Vanilloid-1 (TRPV1) is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat and capsaicin. It is a key target for the development of novel analgesics. A series of piperidine carboxamides have been developed as potent TRPV1 antagonists.[11]
Antimicrobial and Antiparasitic Activity
The versatility of the 1-(piperidine-4-carbonyl)piperidine-4-carboxamide scaffold extends to its potential in combating infectious diseases caused by bacteria, fungi, and parasites.
Antibacterial and Antifungal Properties
Various substituted piperidine derivatives have demonstrated a broad spectrum of antimicrobial applications.[12][13] Studies have shown that synthetic analogues can be active against different strains of both Gram-positive and Gram-negative bacteria.[12][14] For instance, certain benzoyl derivatives of piperidine-4-carboxamide have exhibited moderate antibacterial effects against Bacillus subtilis, Bacillus cereus, Escherichia coli, Salmonella typhi, and Pseudomonas aeruginosa.[12] Some derivatives also show moderate antifungal activity against filamentous fungi and yeast.[12]
Table 2: Representative Antimicrobial Activity of Piperidine Derivatives. [12][15]
| Compound Type | Test Organism | Activity Level |
| Benzoyl piperidine-4-carboxamide | Bacillus subtilis (Gram +) | Moderate |
| Benzoyl piperidine-4-carboxamide | Escherichia coli (Gram -) | Least to Moderate |
| Benzoyl piperidine-4-carboxamide | Filamentous fungi | Moderate |
| Substituted Piperidines | Staphylococcus aureus | Variable |
| Substituted Piperidines | Candida albicans | Variable |
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Agar Plate Inoculation: Evenly spread the microbial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Disc Application: Impregnate sterile paper discs with a known concentration of the test compound. Place the discs onto the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Antimalarial Activity
Malaria remains a significant global health threat, and the emergence of drug resistance necessitates the discovery of novel antimalarial agents. A piperidine carboxamide, SW042, was identified through phenotypic screening to have sub-micromolar activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum.[16] Further investigation revealed that this class of compounds targets the β5 active site of the P. falciparum proteasome (Pf20Sβ5).[16] Cryo-electron microscopy studies have shown that these compounds bind non-covalently to a previously unexplored pocket of the β5 active site, which is distinct from the catalytic threonine residue.[16] This unique binding mode is responsible for the high species selectivity, as the compounds do not inhibit human proteasome isoforms.[16]
Synthesis of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide Derivatives
The synthesis of these derivatives typically involves standard amide bond formation reactions. A common approach is the coupling of piperidine-4-carboxylic acid with piperidine-4-carboxamide or their respective activated derivatives.
Caption: General synthetic scheme for 1-(piperidine-4-carbonyl)piperidine-4-carboxamide derivatives.
Common coupling reagents used for this transformation include 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP).[17] The choice of solvent is typically an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Conclusion and Future Perspectives
The 1-(piperidine-4-carbonyl)piperidine-4-carboxamide scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of a wide range of biological targets. The derivatives have demonstrated significant potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents. The modular nature of the synthesis allows for the systematic exploration of structure-activity relationships, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on optimizing the lead compounds identified for various therapeutic targets. This will involve further chemical modifications to enhance efficacy and reduce off-target effects, as well as in-depth preclinical and clinical evaluation to translate these promising findings into novel therapeutics for a multitude of human diseases.
References
-
In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. Available from: [Link]
-
Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry. 2014;71:147-156. Available from: [Link]
-
SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. International Journal of Research in Pharmacy and Chemistry. 2014;4(3):614-619. Available from: [Link]
-
Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. Inventi Rapid: Med Chem. 2014;2014(3):1-4. Available from: [Link]
-
Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters. 2000;10(19):2187-2191. Available from: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. International Journal of Pharmaceutical Research and Science. 2013;2(4):183-191. Available from: [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. 2024;9(2):a474-a482. Available from: [Link]
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. 2024;15(4):470-477. Available from: [Link]
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. 2024;15(4):470-477. Available from: [Link]
-
Discovery of a piperidine-4-carboxamide CCR5 Antagonist (TAK-220) With Highly Potent Anti-HIV-1 Activity. Journal of Medicinal Chemistry. 2006;49(10):3012-3021. Available from: [Link]
-
Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Microbiology Research. 2015;9(29):1769-1776. Available from: [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. 2024;31(1):95-108.e11. Available from: [Link]
-
Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. 2008;18(16):4585-4588. Available from: [Link]
-
Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research. 2015;6(1):1547-1551. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2023;28(4):1668. Available from: [Link]
-
Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy. 2020;14:2029-2040. Available from: [Link]
-
First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. 2020;44(30):12891-12899. Available from: [Link]
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. 2024;15(4):470-477. Available from: [Link]
-
Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules. 2021;170:58-69. Available from: [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. 2024;36(5):1231-1236. Available from: [Link]
-
Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules. 2023;28(3):1244. Available from: [Link]
- Piperidine derivatives as nmda receptor antagonists. Google Patents. 2003.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2023;28(4):1668. Available from: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpc.com [ijrpc.com]
- 13. ijnrd.org [ijnrd.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride | Benchchem [benchchem.com]


